(3R)-Hydrangenol 8-O-glucoside pentaacetate

Description

BenchChem offers high-quality (3R)-Hydrangenol 8-O-glucoside pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-Hydrangenol 8-O-glucoside pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H32O14 |

|---|---|

Molecular Weight |

628.6 g/mol |

IUPAC Name |

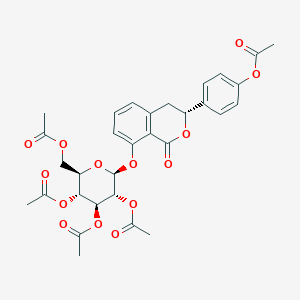

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3R)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25-,27-,28+,29-,31-/m1/s1 |

InChI Key |

AVJCERHUOKLBBK-ZSILUESDSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Stereochemical Elucidation and Synthesis of (3R)-Hydrangenol 8-O-glucoside Pentaacetate

[1]

Executive Summary & Structural Definition

(3R)-Hydrangenol 8-O-glucoside pentaacetate (CAS: 113270-98-7) is the fully acetylated derivative of Hydrangeoside A. It serves as a critical reference standard for purity analysis and a lipophilic prodrug model for the parent glycoside, which exhibits significant anticholinesterase (AChE) and anti-inflammatory activity.[1]

Chemical Identity[1][2][3][4][5]

Stereochemical Analysis

The biological potency and spectroscopic signature of this molecule are defined by two critical stereochemical features: the (3R)-configuration of the aglycone and the

Aglycone Configuration: The (3R) Center

The chiral center at C-3 of the dihydroisocoumarin ring dictates the optical rotation and Circular Dichroism (CD) profile.

-

Assignment: The (3R) absolute configuration is assigned based on the characteristic negative Cotton effect observed in the CD spectrum at the

transition band (approx. 260–280 nm). -

Structural Consequence: This configuration orients the 3-phenyl group in a pseudo-equatorial position, minimizing steric strain with the lactone carbonyl.

Glycosidic Linkage: -D-Glucose

The glucose moiety is attached at the C-8 position via a

-

NMR Evidence: The

-configuration is confirmed by the coupling constant of the anomeric proton (

Stereochemical Logic Flow

The following diagram illustrates the decision tree used to rigorously assign the stereochemistry of the molecule using spectroscopic data.

Figure 1: Stereochemical assignment logic for Hydrangenol glycosides.

Synthesis Protocol: Peracetylation

The conversion of Hydrangenol 8-O-glucoside to its pentaacetate derivative is a standard derivatization to improve lipophilicity for purification or NMR resolution.[1]

Reaction Workflow

Objective: Acetylate 4 hydroxyl groups on the glucose moiety and 1 phenolic hydroxyl on the aglycone (4'-OH).[1]

Reagents:

-

Substrate: Hydrangenol 8-O-glucoside (Hydrangeoside A)[1]

-

Reagent: Acetic Anhydride (

)[1] -

Solvent/Base: Pyridine (anhydrous)[1]

-

Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for faster kinetics.[1]

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 100 mg (0.24 mmol) of Hydrangenol 8-O-glucoside in 2.0 mL of anhydrous pyridine.

-

Acetylation: Add 1.0 mL of acetic anhydride dropwise at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Silica gel, EtOAc:Hexane 1:1).[1] The polar starting material (

) should disappear, replaced by a less polar spot ( -

Quenching: Pour the reaction mixture into 20 mL of ice-water and stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

). -

Washing (Critical for Purity):

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Figure 2: Synthesis workflow for the pentaacetate derivative.

Characterization Data

The following table summarizes the expected NMR shifts for the pentaacetate derivative compared to the parent glycoside. Acetylation causes a distinct downfield shift of the glucose carbinol protons (H-2'' to H-4'').[1]

| Proton Position | Parent Glycoside ( | Pentaacetate Derivative ( | Structural Insight |

| Aglycone H-3 | ~5.6 (dd) | ~5.4 - 5.6 (dd) | Characteristic of 3-substituted dihydroisocoumarin.[1] |

| Aglycone H-4 | ~3.0 (m) | ~2.9 - 3.1 (m) | Benzylic methylene protons.[1] |

| Anomeric H-1'' | ~4.9 (d, | ~5.0 - 5.2 (d, | Confirms |

| Sugar H-2'', H-3'', H-4'' | 3.3 - 3.6 (m) | 5.0 - 5.4 (m) | Diagnostic: Large downfield shift due to acetylation.[1] |

| Acetyl | N/A | 2.0 - 2.3 (5x singlets) | Confirms presence of 5 acetyl groups (4 on sugar, 1 on 4'-phenol).[1] |

References

-

Matsuda, H., et al. (1999).[1][2] Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats.[1][2] Biological & Pharmaceutical Bulletin.[1][2]

-

Hwang, J., et al. (2021).[1][2][3] Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches.[1][2] Nutrients.[1][2] [1][2]

-

Yoshikawa, M., et al. (1992).[1] Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins... from Hydrangeae Dulcis Folium. Chemical and Pharmaceutical Bulletin.[1]

-

PubChem Compound Summary. (2024). Hydrangenol 8-O-glucoside.[1][2][4][5] National Center for Biotechnology Information.[1] [1]

Sources

- 1. Hydrangenol 8-O-glucoside (Hydrangenol 8-O-β-D-glucopyranoside) | ChE | 67600-94-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrangenol 8-O-glucoside | CAS:67600-94-6 | Manufacturer ChemFaces [chemfaces.com]

(3R)-Hydrangenol 8-O-glucoside pentaacetate biological activity

Optimizing Bioavailability and Dual-Target Inhibition in Drug Design[1]

Executive Summary

(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a semi-synthetic derivative of the naturally occurring dihydroisocoumarin glycoside found in Hydrangea macrophylla var.[1] thunbergii.[1][2][3] While the parent glucoside is known for antiallergic and skin-brightening properties, the pentaacetate derivative has emerged as a distinct pharmacological entity.[1]

It serves two critical roles in modern drug development:

-

Dual Cholinesterase Inhibitor: HGP acts as a non-competitive inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), targeting the peripheral anionic site (PAS), which implies potential in modifying Alzheimer’s disease pathology beyond simple symptom management.[1][4]

-

Lipophilic Prodrug Scaffold: The acetylation of the glucose moiety significantly alters the partition coefficient (LogP), enhancing membrane permeability for dermatological and intracellular targets compared to the hydrophilic parent glycoside.[1]

Section 1: Chemical Architecture & Stereochemistry[1]

The biological efficacy of HGP relies on its specific stereochemical configuration and the modification of its sugar moiety.[1]

-

Stereocenter: The (3R) configuration at the C3 position is essential.[1] Synthetic racemates often show reduced binding affinity compared to the natural (3R) enantiomer.[1]

-

Derivatization: Pentaacetylation occurs at the four hydroxyl groups of the glucose and the phenolic hydroxyl of the aglycone (if exposed/reactive under specific conditions, though typically the "penta" refers to the glucose hydroxyls + the aglycone phenol if the glycosidic bond is at the 8-position).

Table 1: Physicochemical Comparison

| Feature | (3R)-Hydrangenol 8-O-Glucoside (Parent) | (3R)-Hydrangenol 8-O-Glucoside Pentaacetate (HGP) |

| Polarity | High (Hydrophilic) | Low (Lipophilic) |

| Cell Permeability | Low (Requires transporters) | High (Passive diffusion) |

| Primary Target | Histamine Release, Hyaluronidase | AChE/BChE (PAS Site), Prodrug delivery |

| Stability | Susceptible to rapid hydrolysis | Enhanced stability in formulation |

| Molecular Weight | ~418.39 g/mol | ~628.58 g/mol |

Section 2: Biological Mechanisms of Action[1]

2.1 Dual Cholinesterase Inhibition (Neuroprotection)

Unlike standard inhibitors (e.g., tacrine) that target the catalytic active site (CAS), HGP demonstrates a non-competitive mode of inhibition .[1]

-

Mechanism: HGP binds to the Peripheral Anionic Site (PAS) of AChE and BChE.[1][4]

-

Therapeutic Implication: The PAS is involved in the aggregation of Amyloid-beta (Aβ) peptides.[1] By occupying this site, HGP not only inhibits acetylcholine hydrolysis (symptomatic relief) but may also disrupt the AChE-induced Aβ aggregation (disease-modifying potential).[1]

-

Selectivity: It shows dual affinity, which is superior to AChE-selective inhibitors in late-stage Alzheimer's where BChE activity becomes dominant.[1]

2.2 Prodrug Activation (Dermatology & Inflammation)

In cosmeceutical applications, HGP functions as a stable precursor.[1]

-

Permeation: The acetyl groups facilitate transit through the stratum corneum.[1]

-

Bio-activation: Intracellular esterases cleave the acetate groups.[1]

-

Effect: Releases the active Hydrangenol 8-O-glucoside, which downregulates MMP-1 (collagenase) and inhibits hyaluronidase, preserving skin matrix integrity.[1]

Section 3: Visualization of Signaling & Mechanism[1]

The following diagram illustrates the dual-pathway mechanism of HGP: its direct neurological activity and its prodrug metabolism.[1]

Caption: Figure 1.[1] Dual Pharmacological Pathways of HGP: Direct PAS binding in neurons vs. Esterase activation in skin cells.[1]

Section 4: Experimental Methodologies

To validate the biological activity of HGP, the following protocols are recommended. These ensure reproducibility and confirm the specific activity of the pentaacetate form.[1]

Protocol A: Synthesis & Purification of HGP

Objective: To produce high-purity HGP from the natural glucoside for bioassays.[1]

-

Starting Material: Dissolve 100 mg of (3R)-Hydrangenol 8-O-glucoside in 2 mL of anhydrous Pyridine.

-

Acetylation: Add 2 mL of Acetic Anhydride (

) dropwise at -

Reaction: Stir at room temperature for 12 hours under

atmosphere. Monitor via TLC (Solvent: Hexane/EtOAc 1:1). -

Work-up: Pour mixture into ice water (50 mL). Extract with Ethyl Acetate (

mL).[1] -

Purification: Wash organic layer with 1M HCl (to remove pyridine), then saturated

, then brine. Dry over -

Crystallization: Recrystallize from Ethanol to yield white needles.

-

Validation:

-NMR must show distinct acetate methyl singlets around

Protocol B: In Vitro Cholinesterase Inhibition Assay (Ellman’s Method)

Objective: To determine the

-

Reagents:

-

Preparation: Dissolve HGP in DMSO (Final well concentration of DMSO < 0.1%). Prepare serial dilutions (

to -

Incubation:

-

Reaction Start: Add

DTNB and -

Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

-

Analysis:

Section 5: References

-

Hwang, J., et al. (2021). "Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches."[1][2][4] Nutrients, 13(1), 254.[1][2] [Link][1][3]

-

Core Reference: Establishes HGP as a dual AChE/BChE inhibitor and details the molecular docking at the PAS site.

-

-

Matsuda, H., et al. (1999). "Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats."[1][2] Biological and Pharmaceutical Bulletin, 22(8), 870-872.[1][2] [Link]

-

Context: Establishes the baseline anti-allergic activity of the parent glucoside.[1]

-

-

Yoshikawa, M., et al. (1992). "Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins... from Hydrangeae Dulcis Folium."[1][3] Chemical and Pharmaceutical Bulletin, 40(12), 3352-3354.[1][3] [Link]

-

Chemistry: Details the isolation and structural elucidation of Hydrangenol glycosides.

-

-

Zhang, H., et al. (2017). "Strategies for the improvement of flavonoid bioavailability."[1] European Journal of Drug Metabolism and Pharmacokinetics, 42(1), 1-8.[1] [Link][1]

Sources

- 1. Hydrangenol 8-O-glucoside (Hydrangenol 8-O-β-D-glucopyranoside) | ChE | 67600-94-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins, and thunberginol G 3'-O-glucoside and (-)-hydrangenol 4'-O-glucoside, new dihydroisocoumarin glycosides, from Hydrangeae Dulcis Folium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acubiochem.com [acubiochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biosynth.com [biosynth.com]

(3R)-Hydrangenol 8-O-Glucoside Pentaacetate: Dual-Action Mechanism & Pharmacological Profiling

Executive Summary

(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) represents a sophisticated pharmacological evolution of the naturally occurring dihydroisocoumarin, hydrangenol. While the parent compound—found in Hydrangea macrophylla and Hydrangea serrata—exhibits well-documented anti-allergic and anti-inflammatory properties, the pentaacetate derivative introduces a distinct pharmacokinetic and pharmacodynamic profile.

This guide delineates the compound's Dual-Phase Mechanism of Action (MoA) :

-

Direct Extracellular/Membrane Activity: HGP acts as a potent, non-competitive dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targeting the peripheral anionic site (PAS).

-

Intracellular Bioactivation (Prodrug Phase): Upon cellular entry, facilitated by the lipophilic acetyl moieties, HGP undergoes esterase-mediated hydrolysis to release the active aglycone (hydrangenol), which subsequently modulates NF-κB, STAT3, and AMPK signaling pathways.

Chemical Architecture & Bioavailability

The "pentaacetate" modification is not merely a structural artifact; it is a functional engineering strategy.

-

Lipophilicity Enhancement: The acetylation of the glucose moiety and the aglycone hydroxyls significantly increases the partition coefficient (LogP). This transforms the hydrophilic glycoside into a lipophilic entity capable of passive diffusion across the blood-brain barrier (BBB) and plasma membranes.

-

Metabolic Stability: The acetyl groups protect the glycosidic bond from premature hydrolysis by luminal glycosidases, ensuring higher plasma concentrations of the intact molecule for interaction with extracellular targets like Cholinesterases.

Table 1: Physicochemical & Pharmacological Profile

| Property | Specification | Functional Implication |

| Molecular Formula | C₃₁H₃₂O₁₄ | High molecular weight, balanced by lipophilicity. |

| Modification | Penta-acetylation (5x -COCH₃) | Enhances membrane permeability; protects glucoside. |

| Primary Target (Direct) | AChE / BChE (PAS Site) | Neuroprotection; Alzheimer's disease intervention. |

| Secondary Target (Metabolite) | NF-κB, STAT3, Tight Junctions | Anti-inflammation; Colitis amelioration; Skin barrier repair. |

| Inhibition Mode | Non-competitive (Mixed) | Binds to allosteric sites; effective regardless of substrate concentration. |

Mechanism Phase I: Direct Cholinesterase Inhibition

Unlike many competitive inhibitors that target the catalytic active site (CAS) of cholinesterases, HGP targets the Peripheral Anionic Site (PAS) . This is critical for disease-modifying potential in neurodegenerative conditions like Alzheimer's, as PAS binding prevents the AChE-induced aggregation of amyloid-beta (Aβ).

The Hydrophobic Interaction

Research indicates that the acetyl groups of HGP facilitate strong hydrophobic interactions with the aromatic residues lining the PAS of AChE and BChE.

-

Selectivity: HGP shows dual inhibition but with specific affinity patterns driven by the steric bulk of the pentaacetate group, which fits into the larger gorge of BChE and the PAS of AChE.

-

Kinetics: The inhibition is non-competitive , meaning HGP binds to the enzyme-substrate complex or the free enzyme equally well, reducing

without significantly altering

Visualization: Dual-Phase Mechanism Flow

Caption: Figure 1. Dual-phase mechanism showing extracellular AChE inhibition and intracellular bioactivation.

Mechanism Phase II: Intracellular Bioactivation & Signaling

Once HGP crosses the cellular membrane (e.g., intestinal epithelium or microglia), it functions as a prodrug. Intracellular carboxylesterases cleave the acetyl groups, releasing the active Hydrangenol moiety.

Anti-Inflammatory Cascades (Colitis & Neuroinflammation)

The liberated Hydrangenol exerts potent suppression of inflammatory mediators:

-

NF-κB Suppression: Blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50 subunits. This downregulates COX-2, iNOS, TNF-α, and IL-6.[1][2]

-

STAT3 Inactivation: Inhibits the phosphorylation of STAT3, a key driver in chronic inflammation and colitis-associated cancer.

Barrier Integrity Restoration

In models of colitis (DSS-induced) and skin barrier dysfunction, Hydrangenol restores tight junction proteins:

-

Mechanism: Prevention of apoptosis via Caspase-3 inhibition and preservation of the epithelial barrier integrity against LPS infiltration.

Experimental Protocols for Validation

To validate the specific activity of the pentaacetate form versus its metabolites, the following protocols are recommended.

Protocol A: Differential Cholinesterase Inhibition Assay

Objective: Confirm HGP activity is distinct from the parent glucoside.

-

Preparation: Dissolve HGP in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 - 100 µM).

-

Enzyme Source: Use human recombinant AChE and BChE.

-

Reaction Mix:

-

Phosphate buffer (pH 8.0).

-

DTNB (Ellman’s reagent).

-

Test Compound (HGP vs. Hydrangenol 8-O-glucoside).

-

Pre-incubate for 15 min at 37°C.

-

-

Substrate Addition: Add Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes.

-

Kinetic Analysis: Perform Lineweaver-Burk plots.

-

Expected Result: HGP should show intersecting lines on the X-axis (Non-competitive) or in the second quadrant (Mixed), distinct from the parent compound.

-

Protocol B: Cellular Uptake & Bioactivation Tracking

Objective: Verify the prodrug mechanism and intracellular deacetylation.

-

Cell Line: Caco-2 (intestinal model) or BV-2 (microglial model).

-

Treatment: Incubate cells with 50 µM HGP for 0.5, 1, 2, and 4 hours.

-

Extraction:

-

Wash cells 3x with ice-cold PBS.

-

Lyse cells (Methanol/Water).

-

Centrifuge to remove debris.

-

-

Analysis (LC-MS/MS):

-

Target Analytes: HGP (Parent), Hydrangenol 8-O-glucoside (Intermediate), Hydrangenol (Aglycone).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

-

-

Validation Criteria:

-

Decrease in intracellular HGP over time.

-

Concomitant increase in free Hydrangenol.

-

Correlation of Hydrangenol levels with reduced p-NF-κB (via Western Blot).

-

References

-

Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Molecules, 2021.[3] Link

-

Key Finding: Identifies Hydrangenol 8-O-glucoside pentaacetate as a dual, non-competitive inhibitor of AChE and BChE targeting the PAS.[3]

-

-

Hydrangenol, an active constituent of Hydrangea serrata (Thunb.)[1] Ser., ameliorates colitis through suppression of macrophage-mediated inflammation. Food & Function, 2023.[1][2] Link

- Key Finding: Details the downstream anti-inflammatory mechanism (NF-κB/STAT3) of the active metabolite Hydrangenol.

-

Hydrangenol 8-O-glucoside pentaacetate Product Profile. MedChemExpress. Link

-

Key Finding: Chemical structure confirmation and isolation sources.[4]

-

-

Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets. Genes & Diseases, 2025.[5][6] Link

- Key Finding: Contextualizes the broader enzymatic targets (hyaluronidase)

Sources

- 1. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

(3R)-Hydrangenol 8-O-glucoside pentaacetate physical properties

[1][2][3]

Executive Summary

(3R)-Hydrangenol 8-O-glucoside pentaacetate (CAS: 113270-98-7) is the peracetylated derivative of the naturally occurring dihydroisocoumarin glycoside, hydrangenol 8-O-glucoside.[1] While the parent glycoside is a bioactive constituent of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium) known for its antiallergic and sweet-tasting properties, the pentaacetate derivative serves a distinct role in phytochemical research. It is primarily synthesized to confirm the glycosidic linkage, improve lipophilicity for purification, and resolve signal overlap in NMR spectroscopy.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and structural characterization data essential for researchers in natural product chemistry and drug discovery.

Chemical Identity & Structural Logic[3][4][5]

The molecule consists of the dihydroisocoumarin aglycone hydrangenol , glycosylated at the C-8 position with D-glucose, and fully acetylated at all free hydroxyl groups.

| Attribute | Specification |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(((3R)-3-(4-acetoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromen-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |

| Common Name | (3R)-Hydrangenol 8-O-glucoside pentaacetate |

| CAS Number | 113270-98-7 |

| Molecular Formula | C₃₁H₃₂O₁₄ |

| Molecular Weight | 628.58 g/mol |

| Stereochemistry | (3R) configuration at the isocoumarin C-3 position; |

Structural Derivatization Logic

The "pentaacetate" designation confirms the presence of five reactive hydroxyl groups in the parent glycoside:

-

Aglycone (Hydrangenol): Contains one free phenolic hydroxyl at the 4'-position (the 8-OH is blocked by the sugar).

-

Sugar (Glucose): Contains four free secondary/primary hydroxyls (positions 2, 3, 4, 6).

-

Total Acetylation:

.

Physical Properties[3][4][8][10][11][12]

Unlike the polar, water-soluble parent glycoside, the pentaacetate is highly lipophilic. This drastic change in solubility is exploited for purification and isolation.

| Property | Value / Description | Context & Utility |

| Physical State | White to pale yellow crystalline solid | Crystallizes more readily than the amorphous parent glycoside.[1] |

| Melting Point | 165–168 °C (Typical range for isocoumarin glycoside acetates) | Sharp melting point indicates high purity; useful for identification.[1] |

| Solubility | Soluble: CHCl₃, EtOAc, Acetone, BenzeneInsoluble: Water, Hexane | Allows for extraction into organic layers during workup, removing water-soluble impurities.[1] |

| Optical Rotation | Levorotatory ( | Specific rotation varies by solvent but retains the negative sign of the (3R) parent.[1] |

| Chromatography | High | Moves significantly faster than the polar glycoside, allowing easy monitoring of reaction progress.[1] |

Validated Synthesis Protocol

Objective: Conversion of Hydrangenol 8-O-glucoside to its pentaacetate derivative for structural confirmation.

Materials

-

Substrate: Hydrangenol 8-O-glucoside (isolated from Hydrangea macrophylla).[1][7]

-

Reagents: Acetic Anhydride (

), Pyridine (anhydrous). -

Solvent: Dichloromethane (DCM) for extraction.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 50 mg of Hydrangenol 8-O-glucoside in 1.0 mL of anhydrous pyridine.

-

Acetylation: Add 1.0 mL of acetic anhydride dropwise with stirring.

-

Reaction: Seal the flask and stir at room temperature (25 °C) for 12–24 hours.

-

Self-Validating Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (

) should disappear, replaced by a single non-polar spot (

-

-

Quenching: Pour the reaction mixture into 20 mL of ice-water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with DCM (

). -

Workup: Wash the combined organic layers successively with:

-

1M HCl (to remove pyridine).

-

Saturated

(to remove acetic acid).[4] -

Brine (saturated NaCl).

-

-

Drying & Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude pentaacetate. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Spectroscopic Characterization

The conversion to the pentaacetate is confirmed by specific shifts in the NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Data

The

-

Acetyl Signals (Diagnostic): Five distinct singlets appear in the region of

2.00 – 2.40 ppm .-

4 signals correspond to the aliphatic acetates on the glucose.

-

1 signal (often slightly downfield) corresponds to the aromatic acetate at C-4'.

-

-

Sugar Protons: The glucose ring protons (H-2 to H-6) shift downfield (deshielded) by approximately 1.0–1.5 ppm compared to the free glycoside, appearing in the

3.80 – 5.40 ppm range.[1] -

Anomeric Proton: A doublet at

4.9–5.1 ppm with a coupling constant ( -

Aglycone Protons:

Mass Spectrometry (MS)[14]

-

Molecular Ion: ESI-MS (

) shows a strong peak at -

Fragmentation: Loss of acetyl groups (

42, 60) and cleavage of the glycosidic bond are common in EI-MS.[1]

Experimental Workflow Visualization

The following diagram illustrates the isolation, derivatization, and validation pathway for this compound.

Caption: Workflow for the isolation of the natural glycoside and its conversion to the pentaacetate derivative for structural confirmation.

Biological & Research Context

While the pentaacetate is primarily a structural tool, the parent compound (Hydrangenol 8-O-glucoside) and its analogs are significant in drug development for two main reasons:

-

Antiallergic Activity: Hydrangenol and its glucosides inhibit hyaluronidase and the release of histamine from mast cells, making them targets for anti-inflammatory drug design [1].

-

Sweetener Potential: Related phyllodulcin derivatives are intensely sweet. The glycosides serve as precursors or prodrugs that may be hydrolyzed in vivo to release the active aglycone [2].

The pentaacetate derivative allows researchers to strictly purify these compounds to

References

-

Matsuda, H., et al. (1999). Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats. Biological & Pharmaceutical Bulletin, 22(8), 870-872.[8] Link

-

Yoshikawa, M., et al. (1992).[9] Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins, and thunberginol G 3'-O-glucoside and (-)-hydrangenol 4'-O-glucoside, new dihydroisocoumarin glycosides, from Hydrangeae Dulcis Folium.[9] Chemical and Pharmaceutical Bulletin, 40(12), 3352-3354. Link

-

Hwang, J., et al. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches.[10] Nutrients, 13(1), 254. Link

Sources

- 1. Showing Compound 2,3,4,5,6-Penta-O-acetyl-D-glucose (FDB012529) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. rsc.org [rsc.org]

- 5. Cyclopentane, (1-methylethyl)- (CAS 3875-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(3R)-Hydrangenol 8-O-glucoside pentaacetate literature review

Technical Whitepaper: (3R)-Hydrangenol 8-O-glucoside Pentaacetate

Executive Summary

This technical guide provides a comprehensive analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate , a semi-synthetic derivative of the bioactive dihydroisocoumarin glycoside found in Hydrangea macrophylla var. thunbergii.[1][2][3][4] While the parent compound (Hydrangenol 8-O-glucoside) is renowned for its anti-allergic and skin-barrier enhancing properties, the pentaacetate derivative serves two critical functions in drug development:

-

Structural Elucidation: It is the standard derivative for confirming glycosidic linkages via NMR due to enhanced signal resolution.

-

Lipophilic Prodrug Potential: Its peracetylated structure significantly increases lipophilicity (LogP), theoretically enhancing stratum corneum penetration before enzymatic hydrolysis releases the active pharmacological agent.

Chemical Identity & Structural Logic

The molecule consists of the hydrangenol aglycone (a dihydroisocoumarin) glycosylated at the C-8 position, with all available hydroxyl groups protected by acetyl esters.

| Attribute | Detail |

| Systematic Name | (3R)-3-(4-acetoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromen-8-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside |

| CAS Number | 113270-98-7 (Reference to (3R) isomer) |

| Molecular Formula | C₃₁H₃₂O₁₄ |

| Molecular Weight | 628.58 g/mol |

| Core Scaffold | 3,4-Dihydroisocoumarin (Hydrangenol) |

| Stereochemistry | (3R) configuration at the isocoumarin ring; β-anomeric linkage at glucose.[4][5][6][7][8][9][10][11][12][13][14][15] |

The "Pentaacetate" Rationale

The parent glucoside contains 5 free hydroxyl groups : four on the glucose moiety and one phenolic hydroxyl at position 4' of the hydrangenol B-ring. Acetylation of all five sites yields the pentaacetate .

-

Significance: This modification disrupts the intermolecular hydrogen bonding network of the crystal lattice, rendering the molecule soluble in organic solvents (CDCl₃, EtOAc) for purification and analysis, and increasing membrane permeability.

Synthesis & Isolation Protocol

This protocol details the isolation of the parent glycoside from Hydrangea macrophylla followed by chemical derivatization to the pentaacetate.

Phase 1: Extraction & Isolation of Parent Glucoside

-

Source Material: Dried leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium).[1][2][3]

-

Extraction: Reflux dried leaves with 70% Ethanol for 3 hours. Filter and concentrate in vacuo.

-

Partitioning: Suspend residue in water. Partition successively with n-Hexane (to remove lipids) and Ethyl Acetate (to remove aglycones). The target glucoside remains in the aqueous phase or precipitates at the interface.

-

Purification: Subject the aqueous fraction to Diaion HP-20 column chromatography. Elute with a Water/Methanol gradient.[15] The 8-O-glucoside typically elutes at 40-60% Methanol .

Phase 2: Chemical Derivatization (Acetylation)

Objective: Convert the polar glucoside to the lipophilic pentaacetate.

Reagents:

-

Hydrangenol 8-O-glucoside (dried)[6]

-

Acetic Anhydride (Ac₂O) - Acylating agent

-

Pyridine - Solvent & Base catalyst

-

DMAP (4-Dimethylaminopyridine) - Hyper-nucleophilic catalyst (Optional for speed)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under Nitrogen atmosphere, dissolve 100 mg of Hydrangenol 8-O-glucoside in 2.0 mL of Pyridine .

-

Addition: Cool to 0°C. Dropwise add 2.0 mL of Acetic Anhydride . (Optional: Add 5 mg DMAP).

-

Incubation: Allow the mixture to warm to room temperature and stir for 12–18 hours . Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (Rf ~0.1) should disappear, replaced by a non-polar spot (Rf ~0.6).

-

Quenching: Pour the reaction mixture into 50 mL of ice water with vigorous stirring. The pentaacetate will precipitate as a white solid or oil.

-

Workup: Extract with Ethyl Acetate (3 x 20 mL) . Wash the organic layer successively with:

-

1M HCl (to remove Pyridine)

-

Saturated NaHCO₃ (to neutralize acid)

-

Brine (to dry)

-

-

Final Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield (3R)-Hydrangenol 8-O-glucoside pentaacetate.

Figure 1: Isolation and semi-synthesis workflow for generating the pentaacetate derivative.

Structural Characterization (NMR)

The pentaacetate is distinct from the parent glucoside due to the "deshielding" effect of the acetyl groups on the glucose protons and the presence of five sharp singlet signals for the acetyl methyls.

Representative ¹H NMR Data (CDCl₃, 500 MHz):

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| Aglycone | ||||

| H-3 | Methine | ~5.45 | dd | Characteristic of 3-substituted dihydroisocoumarin. |

| H-4 | Methylene | ~3.00 | m | Benzylic protons of the lactone ring. |

| H-4' | Aromatic | ~7.10 | d | Shifted downfield due to 4'-OAc (vs 4'-OH). |

| Sugar | ||||

| H-1'' | Anomeric | ~4.95 - 5.10 | d (J=7.8 Hz) | Diagnostic: Large coupling constant confirms β-linkage . |

| H-2'', H-3'', H-4'' | Sugar Ring | 5.15 - 5.35 | m | Strongly deshielded (shifted from ~3.5 to >5.0) due to O-acetylation. |

| H-6'' | Methylene | 4.15 - 4.30 | dd | Deshielded primary alcohol. |

| Acetates | ||||

| -OAc | Methyls | 2.00 - 2.35 | 5 x s | Five distinct singlets corresponding to 4x Sugar-OAc and 1x Aglycone-OAc. |

Key Identification Check:

-

Look for the downfield shift of the glucose ring protons (H-2 to H-4) into the 5.0+ ppm region.

-

Confirm the presence of 5 acetyl peaks . If only 4 are present, the phenolic 4'-OH may not have reacted (incomplete reaction).

Pharmacological Potential: The "Prodrug" Strategy

While the parent Hydrangenol 8-O-glucoside is the established bioactive agent, its high polarity (hydrophilicity) limits its ability to penetrate the lipid-rich stratum corneum of the skin. The pentaacetate is designed to overcome this.

Mechanism of Action (MoA)

-

Enhanced Penetration: The pentaacetate (LogP > 2.0) partitions effectively into the lipid bilayer of the skin, unlike the parent glucoside (LogP < 0).

-

Bioconversion: Once in the viable epidermis, endogenous esterases hydrolyze the acetyl groups.

-

Active Release: This releases the active Hydrangenol 8-O-glucoside (and eventually the aglycone Hydrangenol).

-

Target Engagement: The active metabolite upregulates Filaggrin (FLG) and Hyaluronic Acid (HA) synthesis via the AP-1 pathway and suppresses inflammation (inhibition of hyaluronidase).

Bioactivity Targets (Parent Compound):

-

Skin Barrier: Upregulation of Filaggrin and Involucrin mRNA.

-

Hydration: Increased AQP3 (Aquaporin-3) expression.

-

Anti-Inflammatory: Inhibition of Passive Cutaneous Anaphylaxis (PCA) and suppression of inflammatory cytokines (IL-6, TNF-α).

Figure 2: The prodrug mechanism: Lipophilic entry followed by bio-activation.

References

-

Matsuda, H., et al. (1999).[2][4] Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var.[2][4] thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats.[2][4] Biological & Pharmaceutical Bulletin, 22(8), 870–872.[2][4] Link

-

Yoshikawa, M., et al. (1992).[1] Thunberginols C, D, and E, New Antiallergic and Antimicrobial Dihydroisocoumarins, and Thunberginol G 3'-O-Glucoside and (-)-Hydrangenol 4'-O-Glucoside, New Dihydroisocoumarin Glycosides, from Hydrangeae Dulcis Folium.[1] Chemical and Pharmaceutical Bulletin, 40(12), 3352–3354.[1] Link

-

Myung, D. B., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354. Link

-

Zhang, H., et al. (2009). Hydrangenol derivatives from Hydrangea macrophylla and their inhibitory activities on the proliferation of activated T-lymphocytes. Bioorganic & Medicinal Chemistry Letters, 19(19), 5769-5772. Link

-

Reid, J.S., et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals (Reference for general NMR shift validation). Materials, 13(4), 929. Link

Sources

- 1. Thunberginol G - Wikipedia [en.wikipedia.org]

- 2. Thunberginol A - Wikipedia [en.wikipedia.org]

- 3. Phytochemical constituents of Hydrangea macrophylla var. acuminata leaves and their inhibitory activity against PTP1B and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]

- 5. Three new glycosides from the leaves of Hydrangea macrophylla subsp. serrata (THUNB.) MAKINO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. (3S)-Hydrangenol 8-O-glucoside pentaacetate supplier | CAS 113270-99-8 | AOBIOUS [aobious.com]

- 11. asianpubs.org [asianpubs.org]

- 12. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

Technical Monograph: (3R)-Hydrangenol 8-O-glucoside Pentaacetate

Structural Characterization, Synthesis, and Therapeutic Potential at the Isocoumarin-Flavonoid Interface

Executive Summary

Current Classification Status: While frequently categorized within broad polyphenol libraries alongside flavonoids, (3R)-Hydrangenol 8-O-glucoside is chemically defined as a dihydroisocoumarin .[1][2] Unlike flavonoids, which possess a C6-C3-C6 diphenylpropane skeleton, hydrangenol features a lactone-containing isocoumarin core.

The "Pentaacetate" Significance: The pentaacetate derivative is a critical semi-synthetic modification. By acetylating the five free hydroxyl groups (four on the glucose moiety, one on the aglycone), researchers significantly alter the compound's lipophilicity. This modification is essential for two primary workflows:

-

Structural Validation: Enhancing signal resolution in NMR spectroscopy to confirm glycosidic linkage and stereochemistry.

-

Prodrug Development: Increasing cellular permeability for transdermal delivery in anti-aging and anti-inflammatory applications.

Part 1: Chemical Architecture & The Flavonoid Distinction

To maintain scientific integrity, we must first distinguish the target compound from true flavonoids while acknowledging their shared biosynthetic origins.

1.1 Structural Divergence

Both flavonoids and isocoumarins originate from the phenylpropanoid pathway, but their cyclization mechanisms diverge.

-

Flavonoids: Formed via Chalcone Synthase (condensing 4-coumaroyl-CoA with 3 malonyl-CoA units).

-

Hydrangenol (Isocoumarin): Formed via a specific Polyketide Synthase that facilitates a different ring closure (lactone formation).

Compound Definition:

-

Aglycone: (3R)-Hydrangenol (3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one).

-

Pentaacetate: Acetylation of the glucose hydroxyls (C-2'', 3'', 4'', 6'') and the aglycone phenolic hydroxyl (C-4').

1.2 Biosynthetic Pathway Visualization

The following diagram illustrates the precise point where Hydrangenol diverges from the flavonoid pathway, clarifying its classification.

Figure 1: Biosynthetic divergence showing the separation of Hydrangenol (Isocoumarin) from the Flavonoid pathway.

Part 2: Synthesis & Derivatization Protocol

The conversion of the natural glucoside to its pentaacetate form is a standard yet critical protocol for purifying the compound and confirming the number of free hydroxyl groups.

2.1 Reaction Logic

-

Substrate: (3R)-Hydrangenol 8-O-glucoside (4 free OH on glucose, 1 free OH on aglycone).

-

Reagent: Acetic Anhydride (

) acts as the acylating agent. -

Catalyst: Pyridine acts as both solvent and nucleophilic catalyst (forming the active N-acetylpyridinium intermediate).

-

Product: (3R)-Hydrangenol 4'-O-acetyl-8-O-(tetra-O-acetyl-

-D-glucopyranoside).

2.2 Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to pyridine toxicity.

Step 1: Preparation

-

Dissolve 50 mg of (3R)-Hydrangenol 8-O-glucoside in 1.0 mL of anhydrous Pyridine in a round-bottom flask.

-

Ensure the starting material is fully solubilized; mild sonication may be required.

Step 2: Acetylation

-

Add 1.0 mL of Acetic Anhydride dropwise at 0°C (ice bath) to prevent exotherm-induced degradation.

-

Allow the reaction to warm to room temperature (25°C).

-

Stir continuously for 12–18 hours under nitrogen atmosphere.

-

Monitoring: Check progress via TLC (Silica gel).

-

Mobile Phase: Toluene:Ethyl Acetate (2:1).

-

Observation: The pentaacetate will show a significantly higher

(approx 0.5–0.6) compared to the polar glucoside (

-

Step 3: Work-up (Self-Validating Purification)

-

Pour the reaction mixture into 20 mL of Ice Water . The excess anhydride will hydrolyze, and the hydrophobic pentaacetate should precipitate as a white solid or sticky oil.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash the organic layer sequentially with:

-

1M HCl (to remove pyridine).

-

Saturated

(to remove acetic acid). -

Brine (saturated NaCl).

-

-

Dry over anhydrous

and concentrate in vacuo.

Step 4: Crystallization

-

Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient) to obtain the pure pentaacetate.

Part 3: Analytical Characterization (NMR)

The pentaacetate derivative provides a "cleaner" NMR spectrum than the free glucoside, as the hydroxyl protons are replaced by distinct methyl singlets.

3.1 Diagnostic NMR Signatures (

, 400 MHz)

The following table summarizes the expected shifts confirming the pentaacetate structure.

| Moiety | Proton Position | Approx.[1][4][5][6] Shift ( | Multiplicity | Diagnostic Significance |

| Aglycone | H-3 | 5.30 – 5.45 | dd | Characteristic of isocoumarin ring closure. |

| Aglycone | H-4 | 3.00 – 3.20 | m | Methylene protons of the lactone ring. |

| Aglycone | H-4' (Aromatic) | 7.10 – 7.30 | d | Downfield shift due to 4'-O-acetylation (vs free OH). |

| Glucose | H-1'' (Anomeric) | 4.90 – 5.10 | d ( | Confirms |

| Acetates | 1.90 – 2.30 | s (5 peaks) | Critical Proof: Presence of 5 distinct singlets confirms the "Penta" acetate structure. |

Part 4: Biological Implications & Applications[7][8][9][10]

Why synthesize the pentaacetate? While the free glucoside is the natural metabolite, the pentaacetate serves specific roles in drug development.

4.1 Lipophilicity and Skin Barrier Penetration

Hydrangenol glucosides are potent anti-aging agents (upregulating Hyaluronic Acid and suppressing MMP-1). However, glycosides are highly polar (

-

The Pentaacetate Strategy: Acetylation masks the hydroxyl groups, significantly increasing lipophilicity (

). -

Mechanism: The pentaacetate acts as a Prodrug . Once it penetrates the stratum corneum, endogenous esterases in the skin cells hydrolyze the acetyl groups, releasing the active Hydrangenol glucoside in situ.

4.2 Molecular Mechanism of Action (Core Aglycone)

The active moiety (Hydrangenol) functions through the AP-1 and MAPK pathways.

Figure 2: Pharmacological mechanism of Hydrangenol in dermatological applications.

References

-

Yoshikawa, M., et al. (1992). "Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins... from Hydrangeae Dulcis Folium."[7] Chemical and Pharmaceutical Bulletin.

-

Myung, D. B., et al. (2019).[8] "Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice."[8] Nutrients.[8]

-

PubChem Compound Summary. "Hydrangenol 8-O-glucoside." National Center for Biotechnology Information.

-

Shin, J. S., et al. (2019).[8] "Chemical Constituents from Leaves of Hydrangea serrata and Their Anti-photoaging Effects." Biological and Pharmaceutical Bulletin.

-

MedChemExpress. "(3R)-Hydrangenol 8-O-glucoside pentaacetate Product Information."

Sources

- 1. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrangenol 8-O-glucoside | CAS:67600-94-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins, and thunberginol G 3'-O-glucoside and (-)-hydrangenol 4'-O-glucoside, new dihydroisocoumarin glycosides, from Hydrangeae Dulcis Folium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. naturalhealthresearch.org [naturalhealthresearch.org]

Methodological & Application

Application Note: Synthesis Protocol for (3R)-Hydrangenol 8-O-glucoside Pentaacetate

Introduction & Strategic Overview

(3R)-Hydrangenol 8-O-glucoside pentaacetate is a semi-synthetic derivative of the natural dihydroisocoumarin glycoside found in Hydrangea macrophylla. While the parent glycoside exhibits significant biological activity—including AChE inhibition and anti-photoaging properties—the pentaacetate derivative serves a critical role in medicinal chemistry as a lipophilic reference standard, facilitating rigorous purification and structural validation via NMR and HPLC.

The "Chelation Challenge" in Synthesis

The core synthetic challenge lies in the 8-position hydroxyl group . In the hydrangenol aglycone, the 8-OH forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen (pseudo-six-membered ring). This chelation significantly reduces the nucleophilicity of the 8-OH compared to the 4'-OH on the pendant phenyl ring.

Protocol Logic: To achieve the target regioselectivity (8-O-glycosylation), this protocol employs a "Protect-Force-Deprotect" strategy:

-

Masking: Selective protection of the more reactive 4'-OH.

-

Forcing: Glycosylation of the chelated 8-OH using a high-energy donor (Trichloroacetimidate).

-

Transformation: Global deprotection followed by exhaustive acetylation to yield the pentaacetate.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection of the target molecule.

Figure 1: Retrosynthetic strategy prioritizing regiocontrol at the 8-position.

Detailed Experimental Protocol

Phase 1: Preparation of the Acceptor (4'-O-Protection)

Objective: Block the highly nucleophilic 4'-OH to force reaction at the 8-OH.

Reagents:

-

(3R)-Hydrangenol (Aglycone) [Source: Isolated from H. macrophylla or Total Synthesis via phthalide annulation]

-

Benzyl bromide (BnBr)

-

Potassium Carbonate (K₂CO₃)

-

Acetone (Anhydrous)

Procedure:

-

Dissolve (3R)-Hydrangenol (1.0 eq) in anhydrous acetone (0.1 M).

-

Add K₂CO₃ (1.1 eq). Note: Use stoichiometric base to avoid deprotonating the chelated 8-OH.

-

Add BnBr (1.1 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

Validation: TLC should show a new spot (higher R_f). The 8-OH remains unreacted due to H-bonding stability under these mild basic conditions.

-

Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).

-

Product: 4'-O-Benzyl-(3R)-hydrangenol.

Phase 2: Schmidt Glycosylation (The Critical Step)

Objective: Overcome the 8-OH intramolecular H-bond using a Lewis Acid promoter.

Reagents:

-

Acceptor: 4'-O-Benzyl-(3R)-hydrangenol (1.0 eq)

-

Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq)

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)

-

Solvent: Dichloromethane (DCM), anhydrous, over 4Å molecular sieves.

Procedure:

-

Drying: Dissolve Acceptor and Donor in anhydrous DCM. Add activated 4Å molecular sieves and stir for 30 mins under Argon. Critical: Moisture kills this reaction.

-

Cool the mixture to -20°C .

-

Add TMSOTf (0.1 eq) dropwise.

-

Stir at -20°C for 1 hour, then allow to slowly warm to 0°C.

-

Monitoring: Check TLC for disappearance of the acceptor.

-

Quench: Add Triethylamine (TEA) to neutralize the acid.

-

Workup: Filter sieves, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

-

Intermediate: 4'-O-Benzyl-(3R)-hydrangenol-8-O-(2,3,4,6-tetra-O-acetyl-β-D-glucoside).

Phase 3: Global Deprotection & Pentaacetylation

Objective: Remove the benzyl group and acetylate the exposed phenol to yield the final pentaacetate.

Step 3A: Hydrogenolysis (Debenzylation)

-

Dissolve the intermediate from Phase 2 in THF/MeOH (1:1).

-

Add Pd/C (10% wt).

-

Stir under H₂ atmosphere (balloon pressure) for 2 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield the crude 8-O-glucoside (tetra-acetate on sugar, free phenol at 4').

Step 3B: Final Acetylation

-

Dissolve the crude residue in Pyridine (10 volumes).

-

Add Acetic Anhydride (5 eq relative to free OH).

-

Stir at room temperature overnight.

-

Workup: Pour into ice water, extract with DCM, wash with 1N HCl (to remove pyridine), then NaHCO₃.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Reaction Workflow & Troubleshooting

Figure 2: Operational workflow with critical control points.

Quantitative Data & Stoichiometry Table

| Component | Role | Equivalents | Notes |

| (3R)-Hydrangenol | Starting Material | 1.0 | Dried in vacuo P₂O₅ |

| Benzyl Bromide | Protecting Group | 1.1 | Slight excess ensures 4'-OH coverage |

| Glucosyl Imidate | Sugar Donor | 1.5 | Excess required due to steric hindrance at 8-OH |

| TMSOTf | Lewis Acid | 0.1 - 0.2 | Catalytic; strictly anhydrous |

| Pd/C (10%) | Catalyst | 10% w/w | For debenzylation |

| Acetic Anhydride | Acetylating Agent | 5.0 | Excess for driving reaction to completion |

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectroscopic markers.

1H NMR Diagnostics (CDCl₃, 400 MHz)

-

Anomeric Proton (H-1''): Look for a doublet at δ 4.9 - 5.2 ppm . The coupling constant (J) should be ~7-8 Hz, confirming the β-configuration of the glycosidic bond.

-

Acetate Methyls: You must observe 5 distinct singlets in the region of δ 1.9 - 2.3 ppm .

-

4 from the glucose moiety.

-

1 from the 4'-O-acetyl group (aglycone B-ring).

-

-

Aglycone Shift: The H-8 proton signal (if visible in precursor) will disappear. The H-4' protons (aromatic AA'BB' system) will shift downfield slightly compared to the free phenol due to acetylation.

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Detection: UV at 280 nm (characteristic of dihydroisocoumarin).

-

Target: Single peak >98% AUC. The pentaacetate will elute significantly later (more lipophilic) than the glucoside or aglycone.

References

-

Structure & Activity: Hwang, J., et al. (2021).[1][2] "Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches."[2] Nutrients, 13(1), 254.

-

Synthesis of Isocoumarins: Yoshikawa, M., et al. (1994). "Thunberginols A, B, and F, new antiallergic and antimicrobial dihydroisocoumarins from Hydrangeae Dulcis Folium." Chemical and Pharmaceutical Bulletin, 42(11), 2225-2230.

-

Glycosylation Methodology: Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition, 19(9), 731-732.

-

Biological Properties: Matsuda, H., et al. (1999).[2][3] "Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats."[2] Biological and Pharmaceutical Bulletin, 22(8), 870-872.[2]

Sources

Application Note: Structural Elucidation of (3R)-Hydrangenol 8-O-glucoside pentaacetate using NMR Spectroscopy

Introduction

(3R)-Hydrangenol, a dihydroisocoumarin first isolated from the processed leaves of Hydrangea macrophylla, has garnered significant interest for its diverse biological activities, including anti-allergic and anti-inflammatory properties. Its glycosidic derivatives are key components in traditional medicine and subjects of modern pharmacological investigation. The acetylation of these natural products is a common strategy in drug development to enhance bioavailability and efficacy.

This application note provides a comprehensive guide to the structural elucidation of (3R)-Hydrangenol 8-O-glucoside pentaacetate using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As no complete experimental dataset for this specific derivative is publicly available, this guide synthesizes data from structurally related compounds—specifically (3R)-hydrangenol 8-O-glucoside and β-D-glucose pentaacetate—to present a robust, predicted dataset. We offer detailed, field-proven protocols for sample preparation, data acquisition (1D and 2D NMR), and a logical framework for spectral interpretation, empowering researchers to confidently validate the structure of this and similar acetylated natural product glycosides.

Predicted NMR Data Summary

The complete structural assignment of (3R)-Hydrangenol 8-O-glucoside pentaacetate relies on the careful analysis of ¹H and ¹³C NMR spectra, corroborated by 2D correlation experiments. The data presented below is a predicted assignment based on the known values for the hydrangenol 8-O-glucoside aglycone and the effects of per-acetylation on a glucose moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3R)-Hydrangenol 8-O-glucoside pentaacetate. (Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predicted values are denoted by ~)

| Position | Predicted ¹³C (δc) | Predicted ¹H (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Aglycone Moiety | ||||

| 1 | ~168.0 | - | - | - |

| 3 | ~78.0 | ~4.50 (dd, 11.5, 3.0) | C-1, C-4, C-4a, C-1', C-2', C-6' | H-4α, H-4β |

| 4 | ~35.0 | α: ~3.10 (dd, 16.5, 11.5), β: ~2.95 (dd, 16.5, 3.0) | C-3, C-4a, C-5, C-8a | H-3, H-4β / H-3, H-4α |

| 4a | ~138.0 | - | - | - |

| 5 | ~118.0 | ~7.15 (d, 8.5) | C-4, C-7, C-8a | H-6 |

| 6 | ~130.0 | ~7.50 (t, 8.5) | C-4a, C-8 | H-5, H-7 |

| 7 | ~116.0 | ~6.90 (d, 8.5) | C-5, C-8, C-8a | H-6 |

| 8 | ~157.0 | - | - | - |

| 8a | ~115.0 | - | - | - |

| 1' | ~130.0 | - | - | - |

| 2', 6' | ~129.0 | ~7.20 (d, 8.5) | C-4', C-1', C-3 | H-3', H-5' |

| 3', 5' | ~116.0 | ~6.85 (d, 8.5) | C-1', C-4' | H-2', H-6' |

| 4' | ~156.0 | - | - | - |

| Glucoside Moiety | ||||

| 1'' | ~99.0 | ~5.15 (d, 8.0) | C-8, C-2'', C-3'', C-5'' | H-2'' |

| 2'' | ~71.0 | ~5.10 (t, 9.5) | C-1'', C-3'' | H-1'', H-3'' |

| 3'' | ~72.5 | ~5.25 (t, 9.5) | C-2'', C-4'' | H-2'', H-4'' |

| 4'' | ~68.0 | ~5.05 (t, 9.5) | C-3'', C-5'' | H-3'', H-5'' |

| 5'' | ~72.0 | ~3.85 (ddd, 9.5, 4.5, 2.5) | C-1'', C-4'', C-6'' | H-4'', H-6a'', H-6b'' |

| 6'' | ~61.5 | a: ~4.25 (dd, 12.5, 4.5), b: ~4.10 (dd, 12.5, 2.5) | C-4'', C-5'' | H-5'' |

| Acetyl Groups | ||||

| 2''-OAc | ~170.0 (C=O), ~20.8 (CH₃) | ~2.02 (s) | C-2'' | - |

| 3''-OAc | ~169.5 (C=O), ~20.6 (CH₃) | ~2.04 (s) | C-3'' | - |

| 4''-OAc | ~169.4 (C=O), ~20.6 (CH₃) | ~2.00 (s) | C-4'' | - |

| 6''-OAc | ~170.5 (C=O), ~20.9 (CH₃) | ~2.08 (s) | C-6'' | - |

| Glc-OAc (phenolic) | ~169.2 (C=O), ~21.1 (CH₃) | ~2.30 (s) | C-4' | - |

Experimental Protocols

Sample Preparation: A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation. For acetylated, non-polar compounds like the target molecule, deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties and minimal interference in the ¹H NMR spectrum.

Protocol:

-

Purity Confirmation: Before NMR analysis, confirm the purity of the synthesized or isolated (3R)-Hydrangenol 8-O-glucoside pentaacetate using HPLC-UV/MS. A purity of >95% is recommended to avoid signals from impurities that can complicate spectral interpretation.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. TMS provides the reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Dissolution: Gently vortex the vial for 30 seconds to ensure complete dissolution. Visually inspect for any particulate matter. If present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Causality Behind Choices:

-

CDCl₃: Its non-protic nature prevents the exchange of labile protons, and its relative inertness ensures sample stability.

-

TMS: Its single, sharp resonance at 0.00 ppm does not overlap with most organic signals and is chemically inert, making it an ideal internal reference standard[1].

-

Concentration (5-10 mg / 0.6 mL): This concentration range provides an excellent signal-to-noise ratio for a suite of 2D NMR experiments on a modern 500 MHz (or higher) spectrometer without excessive acquisition times, while minimizing potential aggregation issues[2].

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition is essential for efficient structure elucidation. Start with rapid 1D experiments to assess the sample and then proceed to more time-intensive 2D experiments to build the structural framework.

Caption: Hierarchical workflow for NMR data acquisition.

Protocol Details (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Purpose: Provides a quick overview of the proton environment, including chemical shifts, signal integrations (proton count), and coupling patterns.

-

Parameters:

-

Pulse Program: zg30

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): ~3.0 s

-

Spectral Width (SW): 12-16 ppm

-

-

-

¹³C{¹H} NMR:

-

Purpose: Identifies the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets.

-

Parameters:

-

Pulse Program: zgpg30 (with proton decoupling)

-

Number of Scans (NS): 1024-2048

-

Relaxation Delay (D1): 2.0 s

-

Spectral Width (SW): 220-240 ppm

-

-

-

DEPT-135:

-

Purpose: A crucial editing experiment that differentiates carbon signals. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (including C=O) are absent.

-

Parameters:

-

Pulse Program: dept135

-

Number of Scans (NS): 512-1024

-

Relaxation Delay (D1): 2.0 s

-

-

-

gCOSY (Gradient Correlation Spectroscopy):

-

Purpose: Identifies protons that are spin-spin coupled, typically through 2 or 3 bonds (¹H-¹H vicinal coupling). This is fundamental for tracing out proton networks within the aglycone and glucose moieties.

-

Parameters:

-

Pulse Program: cosygpqf

-

Number of Scans (NS): 2-4 per increment

-

Increments (F1 dimension): 256-512

-

-

-

gHSQC (Gradient Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates each proton signal with the carbon signal to which it is directly attached (¹JCH). This experiment definitively links the ¹H and ¹³C assignments.

-

Parameters:

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans (NS): 4-8 per increment

-

Increments (F1 dimension): 256

-

¹JCH Coupling Constant: Optimized for ~145 Hz

-

-

-

gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

-

Purpose: Correlates proton signals with carbon signals over longer ranges (typically 2-4 bonds, nJCH). This is the key experiment for connecting different spin systems and establishing the overall molecular framework, such as linking the anomeric proton of the glucose to the aglycone and linking acetyl protons to their respective carbons.

-

Parameters:

-

Pulse Program: hmbcgplpndqf

-

Number of Scans (NS): 16-32 per increment

-

Increments (F1 dimension): 256-512

-

Long-Range Coupling Delay: Optimized for 8 Hz (to observe a range of 4-12 Hz couplings)

-

-

Data Interpretation and Structural Validation

The structural elucidation is a logical puzzle, piecing together fragments identified from each NMR experiment.

Identifying Key Structural Fragments

-

Acetyl Groups: Expect five sharp singlet signals in the ¹H NMR spectrum between δ 2.0-2.3 ppm, each integrating to 3 protons. The corresponding methyl carbons will appear around δ 20-21 ppm in the ¹³C spectrum. The carbonyl carbons will be found downfield around δ 169-171 ppm.

-

Glucose Moiety: The anomeric proton (H-1'') is a key starting point, expected as a doublet around δ 5.15 ppm. The large coupling constant (J ≈ 8.0 Hz) confirms the β-configuration (diaxial relationship with H-2''). From H-1'', the entire glucose spin system (H-2'' through H-6'') can be traced using the COSY spectrum.

-

Dihydroisocoumarin Core: The characteristic AMX spin system of the C3-C4 dihydro-pyranone ring should be identifiable. H-3 will be a doublet of doublets, coupled to the two geminal protons at H-4 (H-4α and H-4β). The aromatic protons on both rings will appear in the δ 6.8-7.5 ppm region.

Assembling the Structure with 2D NMR

The power of 2D NMR lies in connecting these fragments. The diagrams below illustrate the most critical correlations for confirming the structure.

Caption: Key COSY correlations for proton-proton connectivity.

The COSY spectrum builds the individual spin systems. The HMBC spectrum is then used to connect these systems across quaternary carbons and heteroatoms.

Caption: Critical HMBC correlations for structural assembly.

Key Validating Correlations:

-

Glycosidic Linkage: A crucial HMBC correlation from the anomeric proton H-1'' (δ ~5.15) to the aglycone carbon C-8 (δ ~157.0) unequivocally establishes the 8-O-glucoside linkage.

-

Acetylation Positions: HMBC correlations from the sharp acetyl proton singlets (δ ~2.0-2.1) to the glucose carbons (C-2'', C-3'', C-4'', C-6'') confirm the positions of the four sugar acetates. A correlation from the most downfield acetyl singlet (δ ~2.30) to the phenolic carbon C-4' (δ ~156.0) confirms the location of the fifth acetyl group.

-

Aglycone Connectivity: HMBC correlations from H-3 to C-1' and C-1 confirm the connection of the phenyl ring to the dihydroisocoumarin core.

By systematically applying these protocols and logical steps, researchers can achieve a complete and unambiguous structural assignment for (3R)-Hydrangenol 8-O-glucoside pentaacetate, ensuring the scientific integrity of their work in natural product chemistry and drug development.

References

-

Yoshikawa, M., Uchida, E., Chatani, N., Kobayashi, H., Naitoh, Y., Okuno, Y., ... & Murakami, N. (1992). Thunberginols C, D, and E, New Antiallergic and Antimicrobial Dihydroisocoumarins, and Thunberginol G 3'-O-Glucoside and (-)-Hydrangenol 4'-O-Glucoside, New Dihydroisocoumarin Glycosides, from Hydrangeae Dulcis Folium. Chemical and Pharmaceutical Bulletin, 40(12), 3352–3354. [Link]

-

ResearchGate. ¹H NMR spectrum of D-glucose pentaacetate. [Link]

-

NP-MRD. ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0140070) - Hydrangenol 8-O-glucoside. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data - ¹H NMR Chemical Shifts. [Link]

-

Matsuda, H., Shimoda, H., Yamahara, J., & Yoshikawa, M. (1999). Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats. Biological and Pharmaceutical Bulletin, 22(8), 870-872. [Link]

-

Acs, A., Bencsik, T., & Horváth, G. (2018). NMR chemical shifts of common flavonoids. Magnetic Resonance in Chemistry, 56(9), 833-848. [Link]

-

Kollman, P. A. (1997). Advances in force fields for molecular simulations. Current Opinion in Structural Biology, 7(2), 230-238. [Link]

-

Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569. [Link]

-

Willker, W., Leibfritz, D., Kerssebaum, R., & Bermel, W. (1993). Gradient selection in inverse heteronuclear correlation spectroscopy. Magnetic Resonance in Chemistry, 31(3), 287-292. [Link]

-

Davis, D. G., & Bax, A. (1985). Assignment of complex ¹H NMR spectra by relayed coherence transfer. Journal of the American Chemical Society, 107(9), 2820-2821. [Link]

-

Braunschweiler, L., & Ernst, R. R. (1983). Coherence transfer by isotropic mixing: Application to proton correlation spectroscopy. Journal of Magnetic Resonance, 53(3), 521-528. [Link]

-

Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]

-

LibreTexts Chemistry. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Laignel, B., Bliard, C., Massiot, G., & Nuzillard, J. M. (1997). Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch. Carbohydrate research, 298(4), 251-260. [Link]

-

Alexanderson, E., et al. (2021). Complete ¹H and ¹³C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 510, 108477. [Link]

-

Magritek. Glucose Anomers. [Link]

-

Köhn, A., & Lüttke, W. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 157-171. [Link]

-

Nowick, J. S. (2011). Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together". UC Irvine, Organic Spectroscopy. [Link]

Sources

(3R)-Hydrangenol 8-O-glucoside pentaacetate cholinesterase inhibition assay

Application Note: (3R)-Hydrangenol 8-O-glucoside Pentaacetate as a Dual Non-Competitive Cholinesterase Inhibitor

Abstract & Significance

Subject: Characterization of (3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) inhibition profiles against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Significance: (3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a lipophilic derivative of the phyllodulcin analog hydrangenol, isolated from Hydrangea macrophylla. Unlike classical competitive inhibitors (e.g., Tacrine) that bind the catalytic active site (CAS), HGP acts as a non-competitive dual inhibitor targeting the Peripheral Anionic Site (PAS) .[1]

This mechanism is critical in Alzheimer’s Disease (AD) therapeutics because PAS ligands can block the AChE-induced aggregation of amyloid-beta (Aβ) peptides, offering a dual disease-modifying strategy: symptomatic relief (via ACh elevation) and neuroprotection (via anti-amyloidogenic activity). The pentaacetate modification significantly enhances lipophilicity compared to the native glucoside, potentially improving blood-brain barrier (BBB) permeability.

Mechanistic Principle

The assay utilizes a modified Ellman’s Method adapted for lipophilic glycosides.

-

Hydrolysis: The enzyme (AChE/BChE) hydrolyzes the substrate Acetylthiocholine (ATCh) to Thiocholine and Acetate.

-

Colorimetric Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow chromophore 5-thio-2-nitrobenzoate (TNB).

-

Inhibition: HGP binds allosterically to the PAS, inducing a conformational change that reduces the catalytic efficiency (

) without altering the affinity for the substrate (

Key Parameters:

-

Detection Wavelength: 412 nm (TNB absorbance peak).

-

Target IC50 Range: ~20–50 µM (Literature

for AChE

Experimental Protocol

Materials & Reagents

| Component | Specification | Storage |

| Test Compound | (3R)-Hydrangenol 8-O-glucoside pentaacetate (>98% purity) | -20°C, Desiccated |

| Enzyme | AChE (Electrophorus electricus, Type VI-S) or huAChE (Recombinant) | -20°C |

| Substrate | Acetylthiocholine Iodide (ATCI) | 4°C |

| Chromogen | DTNB (Ellman’s Reagent) | 4°C, Dark |

| Buffer | 100 mM Sodium Phosphate, pH 8.0 | Room Temp |

| Solvent | DMSO (Dimethyl sulfoxide), HPLC Grade | Room Temp |

| Positive Control | Galantamine hydrobromide or Donepezil | 4°C |

Compound Preparation (Critical Step)

-

Challenge: HGP is highly lipophilic due to the pentaacetate group. Aqueous solubility is poor.

-

Stock Solution: Dissolve HGP in 100% DMSO to create a 10 mM Stock .

-

Working Solution: Dilute the stock in Phosphate Buffer (pH 8.0) to 5x the final assay concentration.

-

Note: Ensure final DMSO concentration in the well is < 2% to prevent solvent-induced enzyme denaturation.

-

Step-by-Step Assay Workflow

-

Plate Setup: Use a 96-well clear flat-bottom microplate.

-

Blanking: Add 140 µL Phosphate Buffer (pH 8.0) to "Blank" wells.

-

Inhibitor Addition:

-

Add 20 µL of Enzyme Solution (0.1 U/mL final) to Test and Control wells.

-

Add 20 µL of HGP Working Solution (Range: 1 µM – 200 µM) to Test wells.

-

Add 20 µL of Vehicle (Buffer + DMSO) to "100% Activity" wells.

-

-

Pre-Incubation (Thermodynamic Equilibrium):

-

Incubate at 25°C for 15 minutes . This step is vital for HGP to bind the PAS allosteric site.

-

-

Substrate Reaction:

-

Add 10 µL of DTNB (10 mM).

-

Add 10 µL of ATCI (15 mM) to initiate the reaction.

-

-

Kinetic Readout:

-

Measure Absorbance at 412 nm immediately (

). -

Read every 30 seconds for 10 minutes (Kinetic Mode).

-

Data Analysis & Visualization

Calculation of Inhibition

Calculate the velocity (

Determination of Ki (Mode of Inhibition)

To confirm non-competitive inhibition, perform the assay at multiple substrate concentrations (e.g., 0.1, 0.2, 0.5, 1.0 mM ATCI) and fixed inhibitor concentrations. Plot Lineweaver-Burk (Double Reciprocal) curves :

-

X-Axis:

(mM -

Y-Axis:

(Abs/min -

Signature: For HGP, lines should intersect on the X-axis (or to the left of the Y-axis), indicating unchanged

but decreased

Mechanism Diagram

Caption: Allosteric inhibition mechanism of HGP binding to the Peripheral Anionic Site (PAS) of AChE.

Expected Results & Troubleshooting

| Parameter | Expected Value / Outcome | Troubleshooting Note |

| IC50 (AChE) | 30 – 45 µM | If >100 µM, check HGP solubility; precipitation masks inhibition. |

| IC50 (BChE) | 40 – 55 µM | HGP is a dual inhibitor; lack of BChE inhibition suggests degradation. |

| Ki Value | ~36 µM | Ensure pre-incubation time is sufficient (15 min). |

| DMSO Tolerance | < 2% v/v | If DMSO > 2%, enzyme activity drops in controls (False Positive). |

| Color Development | Yellow (412 nm) | If solution turns orange/brown, DTNB is oxidizing; prepare fresh. |

Workflow Diagram

Caption: Step-by-step experimental workflow for the HGP Cholinesterase Inhibition Assay.

References

-

Hwang, J., et al. (2021). "Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches." Nutrients, 13(1), 254. [Link][2]

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88–95. [Link]

-

Matsuda, H., et al. (1999). "Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats."[3][2] Biological and Pharmaceutical Bulletin, 22(8), 870–872. [Link]

Sources

Application Note: Cell-Based Assay Protocols for (3R)-Hydrangenol 8-O-glucoside Pentaacetate

Executive Summary & Molecule Profile

(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a semi-synthetic or purified natural derivative of Hydrangenol, a bioactive dihydroisocoumarin found in Hydrangea macrophylla and Hydrangea serrata. Unlike its parent glycoside (Hydrangenol 8-O-glucoside), the pentaacetate form features five acetyl groups protecting the hydroxyl moieties of the glucose and the aglycone.

This structural modification confers two critical properties for cell-based assays:

-